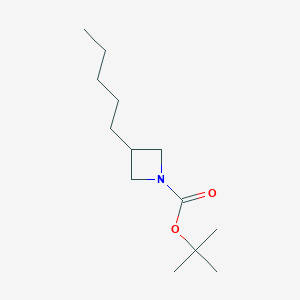

Tert-butyl 3-pentylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-pentylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMJFSMDYLOITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-pentylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its versatile biological activities. This article explores its biological properties, potential therapeutic applications, and research findings.

- Chemical Formula : C₁₄H₁₉NO₂

- Molecular Weight : 239.31 g/mol

- CAS Number : 398489-26-4

Biological Activity Overview

This compound has been studied for its role in various biological processes, particularly in drug development and synthetic chemistry. Its structure allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.

Key Areas of Biological Activity

-

Antioxidant Properties :

- Research indicates that azetidine derivatives can exhibit antioxidant effects, which are crucial in mitigating oxidative stress-related diseases.

- A study reported that certain azetidine derivatives showed significant inhibition of reactive oxygen species (ROS) production in cell cultures, suggesting a protective effect against oxidative damage .

-

Neuroprotective Effects :

- This compound has been implicated in neuroprotection, particularly against neurodegenerative conditions like Alzheimer's disease.

- In vitro studies demonstrated that this compound could enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, indicating its potential role in preventing neuronal cell death associated with Alzheimer's pathology .

- Anti-inflammatory Activity :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Case Study: Neuroprotection Against Aβ-Induced Toxicity

In a controlled laboratory setting, researchers evaluated the neuroprotective effects of this compound on astrocytes exposed to Aβ peptides. The study revealed that treatment with the compound resulted in:

Scientific Research Applications

Medicinal Chemistry

Drug Development Intermediates

Tert-butyl 3-pentylazetidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. The azetidine ring structure is significant because it can be modified to create various bioactive compounds. For instance, derivatives of azetidine are known to exhibit activity against several diseases, including cancer and inflammatory disorders.

Case Study: Synthesis of Anticancer Agents

A notable application of this compound is in the synthesis of novel anticancer agents. Research has demonstrated that azetidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, the synthesis of bicyclic azetidine derivatives has been reported to modulate the activity of phosphoinositide 3-kinase, a key player in cancer cell signaling pathways .

Organic Synthesis

Versatile Building Blocks

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it suitable for creating diverse chemical entities.

Data Table: Functional Group Transformations

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Base-catalyzed, DMF, 60°C | 85 | |

| Acylation | Acetic anhydride, 25°C | 90 | |

| Reduction | LiAlH4 in THF | 92 |

These transformations showcase the compound's utility in generating various derivatives that can be further explored for biological activity.

Material Science

Potential Applications

Beyond medicinal chemistry, this compound may find applications in materials science due to its unique structural properties. Its incorporation into polymer matrices could enhance material performance, such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Recent studies have investigated the incorporation of azetidine derivatives into polymer composites to improve their mechanical properties. These composites demonstrated enhanced tensile strength and thermal resistance compared to traditional polymers, indicating potential applications in high-performance materials .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between tert-butyl 3-pentylazetidine-1-carboxylate and analogous compounds:

Key Observations :

- Boc-protected amines (e.g., in tert-butyl 3-amino-2-methylazetidine-1-carboxylate) are critical for controlled deprotection in multistep syntheses .

Physicochemical Properties

Notes:

Critical Considerations :

- Storage : All Boc-protected azetidines should be kept in sealed containers at 2–8°C to prevent moisture-induced degradation .

Preparation Methods

Boc Protection of 3-Pentylazetidine

A common method involves the reaction of 3-pentylazetidine with di-tert-butyl dicarbonate (Boc2O) to install the Boc protecting group on the nitrogen atom at position 1 of the azetidine ring.

- Reagents: 3-pentylazetidine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).

- Solvent: Commonly dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: Room temperature to mild heating (0-40 °C), reaction time 1-24 hours.

- Mechanism: Nucleophilic attack of the azetidine nitrogen on Boc2O, forming the carbamate.

This method yields tert-butyl 3-pentylazetidine-1-carboxylate with high selectivity and purity. The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC.

Synthesis via 3-Hydroxyazetidine Intermediates

An alternative route involves the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate followed by substitution of the hydroxy group with a pentyl substituent.

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate by hydrogenation of 1-benzylazetidin-3-ol in the presence of Pd/C catalyst under hydrogen atmosphere in THF solvent. The crude product is purified by recrystallization from n-heptane, yielding the hydroxy intermediate in ~91% yield.

Step 2: Conversion of the hydroxy group at position 3 to a pentyl substituent via nucleophilic substitution or reductive alkylation, often involving activation of the hydroxy group (e.g., tosylation) followed by reaction with pentyl nucleophiles.

Step 3: Final purification by crystallization or chromatography to isolate this compound.

Base-Mediated Deprotection and Functionalization

Patent literature describes the use of metal hydroxides, alkoxides, or carbonates for selective deprotection and functionalization of Boc-protected azetidines and piperidines, which can be adapted for azetidine derivatives.

- Bases: Lithium hydroxide, sodium hydroxide, potassium hydroxide, sodium methoxide, potassium carbonate, cesium carbonate.

- Solvents: Water, tetrahydrofuran, alcohols (e.g., 2-propanol), aromatic solvents (e.g., toluene).

- Conditions: Temperature range 0-160 °C, typically 50-120 °C, reaction times 15 min to 12 hours.

- Application: Selective removal of protecting groups or conversion of carbamate derivatives to amines, enabling subsequent alkylation to introduce the pentyl group.

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection of 3-Pentylazetidine | 3-pentylazetidine, Boc2O, triethylamine, DCM, RT, 1-24 h | 85-95 | Straightforward, high selectivity |

| Hydrogenation to 3-Hydroxyazetidine | 1-benzylazetidin-3-ol, Pd/C, H2, THF, RT, 20 h | 91 | Intermediate for further substitution |

| Base-mediated deprotection and alkylation | Metal hydroxide/base, alcohol or aromatic solvent, 50-120 °C, 0.5-5 h | Variable | Used for selective deprotection and functionalization |

Research Findings and Analysis

The Boc protection step is efficient and widely used due to its mild conditions and high yield. It provides a stable carbamate protecting group that can be selectively removed or retained during further transformations.

The hydroxyazetidine intermediate route offers a versatile platform for introducing various alkyl groups at position 3, including the pentyl substituent, through well-established substitution chemistry.

Base-mediated methods allow fine control over deprotection and functionalization steps, using different bases and solvents to optimize yield and purity. Alkali metal hydroxides and alkoxides are particularly effective for selective deprotection.

Reaction monitoring by chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR) ensures high purity and reproducibility.

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl 3-pentylazetidine-1-carboxylate to improve yield and purity?

Answer:

Synthesis optimization requires a stepwise approach:

- Step 1: Precursor Selection

Start with readily available azetidine derivatives, such as tert-butyl-protected azetidine intermediates. Multi-step reactions often involve alkylation or substitution at the azetidine nitrogen . - Step 2: Protecting Group Strategy

Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during alkylation or functionalization steps. This minimizes side reactions and simplifies purification . - Step 3: Catalyst and Solvent Optimization

Employ polar aprotic solvents (e.g., DCM, THF) and bases (e.g., triethylamine) to facilitate nucleophilic substitutions. Catalysts like Pd/C may enhance coupling reactions in pentyl chain introduction . - Step 4: Purification

Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR):

Use - and -NMR to confirm the azetidine ring, pentyl chain integration, and Boc group placement. Coupling constants reveal stereochemistry . - X-ray Crystallography:

Employ SHELX software for structure refinement. Crystallize the compound in non-polar solvents (e.g., hexane) to resolve bond lengths and angles . - Mass Spectrometry (MS):

High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 284.222) .

Basic: How does the reactivity of this compound vary under acidic vs. basic conditions?

Answer:

- Acidic Conditions:

The Boc group is labile under strong acids (e.g., TFA), leading to deprotection and azetidine ring protonation. This is useful for generating reactive intermediates in drug synthesis . - Basic Conditions:

The pentyl chain may undergo β-hydride elimination in strong bases (e.g., LDA), forming alkenes. Mild bases (e.g., NaHCO) are preferred for functional group retention .

Advanced: What methodologies are used to study the compound’s mechanism of action in enzyme inhibition?

Answer:

- Isothermal Titration Calorimetry (ITC):

Quantify binding affinity (K) and stoichiometry with target enzymes (e.g., kinases). The pentyl chain’s hydrophobicity enhances binding pocket interactions . - Surface Plasmon Resonance (SPR):

Measure real-time association/dissociation rates with immobilized enzymes. The azetidine ring’s rigidity may reduce conformational entropy during binding . - X-ray Crystallography of Enzyme Complexes:

Co-crystallize the compound with its target to identify hydrogen bonds (e.g., between the carbamate oxygen and active-site residues) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations:

Simulate lipid bilayer penetration to assess blood-brain barrier permeability. The pentyl chain’s logP (~3.5) suggests moderate lipophilicity . - Density Functional Theory (DFT):

Calculate electron distribution to predict metabolic hotspots (e.g., oxidation at the azetidine ring’s C3 position) .

Advanced: How should researchers address contradictory crystallographic data for this compound?

Answer:

- Twinning Analysis:

Use SHELXL’s TWIN command to refine data from twinned crystals. Adjust HKLF5 files to account for overlapping reflections . - Disorder Modeling:

If the pentyl chain exhibits positional disorder, apply PART and SUMP constraints in SHELX to model alternate conformers . - Cross-Validation:

Compare results with powder XRD or solid-state NMR to resolve ambiguities .

Advanced: What strategies enable comparative studies between this compound and its analogs?

Answer:

- Structure-Activity Relationship (SAR):

Replace the pentyl chain with shorter (butyl) or branched (isopentyl) groups to assess steric effects on bioactivity . - Free-Wilson Analysis:

Statistically correlate substituent changes (e.g., Boc vs. Cbz protecting groups) with IC values in enzyme assays .

Advanced: How can researchers mitigate stability issues during long-term storage?

Answer:

- Thermogravimetric Analysis (TGA):

Identify decomposition temperatures (>150°C) to recommend storage at 2–8°C in amber vials . - Accelerated Stability Testing:

Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .

Advanced: What techniques resolve enantiomeric impurities in chiral azetidine derivatives?

Answer:

- Chiral HPLC:

Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases. The tert-butyl group’s steric bulk improves enantiomer separation . - Circular Dichroism (CD):

Correlate Cotton effects (e.g., at 220 nm) with absolute configuration assignments .

Advanced: How can solubility challenges in aqueous assays be addressed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.